molecular formula C22H27FN2O3S2 B11344606 N-[2-(benzylsulfanyl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(benzylsulfanyl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344606
M. Wt: 450.6 g/mol
InChI Key: BXJLWXYBHVHWBB-UHFFFAOYSA-N
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Description

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a benzylsulfanyl group and a fluorophenylmethanesulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of piperidine with benzylsulfanyl ethyl halide under basic conditions to form the benzylsulfanyl ethyl piperidine intermediate. This intermediate is then reacted with 2-fluorophenylmethanesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The piperidine ring and the benzylsulfanyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzylsulfanyl and fluorophenylmethanesulfonyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H27FN2O3S2

Molecular Weight

450.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27FN2O3S2/c23-21-9-5-4-8-20(21)17-30(27,28)25-13-10-19(11-14-25)22(26)24-12-15-29-16-18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,24,26)

InChI Key

BXJLWXYBHVHWBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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